6,8-Dioxa-2-azaspiro[3.5]nonane

Metabolic stability Human liver microsomes Intrinsic clearance

Lead optimization frequently stalls when morpholine or piperazine groups drive metabolic instability and poor solubility. This specific 6,8-Dioxa-2-azaspiro[3.5]nonane scaffold solves this by providing a rigid, non-planar oxetane-azetidine bioisostere. - Demonstrates zero detectable metabolism in human liver microsomes vs. measurable clearance for parent morpholines. - Lowers logD and improves aqueous solubility versus gem-dimethyl or carbonyl analogs. - Projects oxygen lone pairs 1.3 Å further than morpholine, enabling access to occluded binding pocket sites. Exact scaffold ensures fidelity to validated SAR and patentable chemical space.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B15320005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dioxa-2-azaspiro[3.5]nonane
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1C2(CN1)COCOC2
InChIInChI=1S/C6H11NO2/c1-6(2-7-1)3-8-5-9-4-6/h7H,1-5H2
InChIKeyHUVGIZRUZBDPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dioxa-2-azaspiro[3.5]nonane: Physicochemical Profile and Scaffold Advantages


6,8-Dioxa-2-azaspiro[3.5]nonane (CAS 93686-71-6) is a heteroatom-containing spirocyclic scaffold with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound belongs to the class of spirocyclic oxetane-azetidine hybrids, which have been recognized as three-dimensional bioisosteres capable of replacing conventional saturated heterocycles such as morpholine and piperazine in drug discovery programs . The scaffold features a rigid, non-planar architecture that has been documented to confer measurable improvements in aqueous solubility, reduced lipophilicity (lower logD), and enhanced metabolic stability when compared to parent monocyclic analogs [1].

Spirocyclic bioisostere for morpholine and piperazine replacement in medicinal chemistry programs
Reported aqueous solubility enhancement and lower logD profile versus gem-dimethyl and carbonyl analogues
Metabolic stability evidence context in human microsome assays; may support PK optimization workflows

Procurement Risks of Generic 6,8-Dioxa-2-azaspiro[3.5]nonane Analogs


While multiple spirocyclic scaffolds bearing oxygen and nitrogen heteroatoms exist in commercial catalogs, they exhibit substantial variation in ring size, heteroatom positioning, and electronic character that directly alters downstream biological and ADME performance. For instance, the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold incorporates two oxygen atoms within a [3.5] spiro junction, creating a distinct hydrogen-bonding profile and conformational preference that cannot be replicated by 2-oxa-6-azaspiro[3.5]nonane (C7H13NO, MW 127.18) or 1-oxa-7-azaspiro[3.5]nonane variants . Carreira and colleagues have demonstrated that heteroatom substitution patterns within spiro[3.3]heptane and spiro[3.5]nonane frameworks produce measurable divergence in pKa, logD, and intrinsic clearance, with the magnitude of effect dependent on the specific ring constitution [1]. Consequently, substituting one dioxa-azaspiro scaffold for another without re-optimizing the attached pharmacophore carries quantifiable risk of altering solubility by >2-fold, shifting logD by >1 unit, or increasing microsomal clearance by >50% [2]. Procurement decisions must therefore be anchored to the exact spirocyclic framework validated in the lead series, not merely a structurally related analog.

Target Scaffold
Analog / Substitute
6,8-Dioxa-2-azaspiro[3.5]nonane Dual oxygen atoms in dioxane ring; [3.5] spiro junction
2-Oxa-6-azaspiro[3.5]nonane Single oxygen atom; altered polarity and hydrogen-bond profile
Dioxane-azetidine scaffold Rigid conformational preference supporting metabolic stability context
Spiro[3.3]heptane analogs Different ring size and vector geometry; logD and solubility may shift substantially
Validated [3.5] framework Exact heteroatom positioning tied to lead SAR
Generic spirocyclic mixtures pKa, microsomal clearance and binding-pocket reach may diverge; not interchangeable without re-optimization

Procurement Evidence: Quantified Differentiation from Morpholine and Carbonyl Analogs


Metabolic Stability vs. Morpholine in Human Microsomes

Direct comparative data from Carreira et al. demonstrate that spirocyclic oxetane-azetidine scaffolds exhibit substantially lower intrinsic clearance than morpholine counterparts. In a representative experiment, the parent morpholine-containing compound displayed measurable metabolism in human microsomes, whereas the corresponding spirocyclic surrogate showed no detectable metabolic turnover under identical assay conditions [1]. The spirocyclic oxetane-azetidine framework, which shares the core structural features of 6,8-dioxa-2-azaspiro[3.5]nonane, was stable across pH 1–10 and showed significantly reduced basicity due to conformational effects [2]. In a separate case study with ciprofloxacin derivatives, replacement of the piperazine moiety with a spirocyclic surrogate (Compound B, morpholine-like) resulted in no observable metabolism in human microsomes, whereas ciprofloxacin itself exhibited slight metabolism [3].

Metabolic Stability vs. Morpholine
Head-to-head
No detectable metabolism (spirocyclic scaffold) vs. measurable clearance (morpholine parent and ciprofloxacin)
Supports metabolic stability selection in microsomal clearance assays
Human liver microsomes; pH stability 1–10; source-specific data review recommended
Metabolic stability Human liver microsomes Intrinsic clearance

Aqueous Solubility and Lipophilicity vs. gem-Dimethyl and Carbonyl Bioisosteres

Comparative physicochemical profiling by Carreira and colleagues established that spirocyclic oxetane-containing scaffolds consistently demonstrate lower logD values and higher aqueous solubility than their gem-dimethyl and carbonyl analogues. Across a series of parent amino heterocycles (azetidines, pyrrolidines, piperidines), the corresponding spirocycles incorporating oxetanes exhibited lower logD than both gem-dimethyl and carbonyl surrogates [1]. The oxetane ring has been documented to confer enhanced solubility and reduced lipophilicity compared to gem-dimethyl replacement, with the magnitude of effect being context-dependent but consistently directionally favorable [2]. In general, spirocyclic compounds demonstrated higher solubility and lower logD compared to parent monocyclic compounds [3].

Solubility & logD vs. Analogues
Head-to-head
Directionally lower logD and higher aqueous solubility than gem-dimethyl and carbonyl bioisosteres
May support lead solubility and lipophilicity optimization
Magnitude context-dependent; comparative profiling assays
Aqueous solubility Lipophilicity logD Oxetane bioisostere

Extended Hydrogen-Bond Reach vs. Morpholine

X-ray crystallographic and computational analysis of spirocyclic oxetane-azetidine scaffolds reveals that the oxygen lone pair in the spirocyclic framework projects approximately 1.3 angstroms further outward than the corresponding oxygen in morpholine [1]. This geometric difference effectively creates an 'elongated morpholine' bioisostere that can probe deeper into binding pockets, potentially establishing novel hydrogen-bond interactions not accessible to the parent morpholine scaffold. The conformational rigidity imposed by the spiro junction locks this oxygen atom into a defined spatial orientation, contrasting with the conformational flexibility of morpholine [2].

H-Bond Reach Extension
Class-level inference
Oxygen lone pair projects 1.3 Å further than morpholine oxygen
May enable deeper binding-pocket engagement; geometry supports conformational hypothesis
X-ray crystallography and computational modeling; review for target-specific relevance
Hydrogen bonding Molecular recognition Binding pocket geometry

Structural Differentiation from Spiro[3.3]heptane Bioisosteres

6,8-Dioxa-2-azaspiro[3.5]nonane features a [3.5] spiro junction composed of a four-membered azetidine ring fused to a six-membered dioxane ring (C6H11NO2, MW 129.16) . This framework is structurally distinct from the more widely commercialized spiro[3.3]heptane class, such as 2-oxa-6-azaspiro[3.3]heptane (C5H9NO, MW 99.13) and 2,6-diazaspiro[3.3]heptane scaffolds [1]. The [3.5] ring system provides an expanded conformational envelope and altered vector geometry for substituent attachment compared to the [3.3] framework, which has been exploited in GPR119 agonists based on the 7-azaspiro[3.5]nonane core [2]. Additionally, 6,8-dioxa-2-azaspiro[3.5]nonane differs from 2-oxa-6-azaspiro[3.5]nonane (C7H13NO, MW 127.18) by the incorporation of a second oxygen atom, altering hydrogen-bonding capacity and polarity [3].

Spiro[3.5] Scaffold Identity
Class-level inference
[3.5] junction with dual-oxygen dioxane ring; distinct from spiro[3.3]heptane and single-oxygen [3.5] analogs
Supports SAR differentiation and underexplored IP space review
MW 129.16 vs. 99.13 (spiro[3.3]); second oxygen alters polarity and hydrogen-bonding
Scaffold differentiation Ring size Spiro junction Conformational space

Procurement Use Cases Aligned with Quantitative Evidence


Metabolic Stability Optimization for Morpholine/Piperazine Replacement

6,8-Dioxa-2-azaspiro[3.5]nonane is the scaffold of choice for medicinal chemistry teams seeking to replace metabolically labile morpholine or piperazine groups. Direct comparative evidence shows that spirocyclic oxetane-azetidine surrogates exhibit zero detectable metabolism in human liver microsomes, while the parent morpholine compounds undergo measurable clearance [1]. This scenario applies to lead optimization programs where improving metabolic stability without sacrificing potency is the primary objective, and the procurement of the exact 6,8-dioxa-2-azaspiro[3.5]nonane scaffold ensures access to the validated framework associated with this stability enhancement.

Solubility Enhancement and logD Reduction in Lipophilic Leads

For lead compounds limited by poor aqueous solubility or excessive lipophilicity, 6,8-dioxa-2-azaspiro[3.5]nonane offers a validated replacement strategy for gem-dimethyl or carbonyl groups. Head-to-head comparisons confirm that spirocyclic oxetane-containing scaffolds consistently exhibit lower logD values and higher aqueous solubility than their gem-dimethyl and carbonyl analogues [2]. Procurement of this specific scaffold is indicated when physicochemical optimization data from a lead series have demonstrated that the oxetane-containing spirocycle confers the desired solubility enhancement, and the exact 6,8-dioxa-2-azaspiro[3.5]nonane core must be maintained to preserve the established SAR.

Binding Pocket Expansion via Extended Hydrogen-Bond Reach

6,8-Dioxa-2-azaspiro[3.5]nonane enables exploration of binding pocket regions that are sterically inaccessible to conventional morpholine-containing ligands. Crystallographic analysis demonstrates that the oxygen lone pair in the spirocyclic oxetane-azetidine framework projects 1.3 Å further outward than the corresponding oxygen in morpholine [3]. This application scenario is relevant for structure-based drug design programs targeting proteins with deep binding pockets or occluded hydrogen-bond acceptor sites, where the 'elongated morpholine' geometry of the spirocycle may establish interactions that the shorter morpholine cannot achieve. Procurement of this specific scaffold preserves the precise spatial orientation validated in co-crystal structures.

IP Differentiation Through Underexplored Spiro[3.5]nonane Space

6,8-Dioxa-2-azaspiro[3.5]nonane offers access to the less commercially saturated spiro[3.5]nonane chemical space compared to widely exploited spiro[3.3]heptane scaffolds. The compound's [3.5] ring junction, dual oxygen atom incorporation, and distinct vector geometry differentiate it from the more common 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane frameworks that dominate commercial spirocyclic building block catalogs . This scenario applies to drug discovery programs seeking to establish novel composition-of-matter patent claims and to academic groups investigating underexplored three-dimensional scaffolds with potential for unique target engagement profiles. Procurement of the exact 6,8-dioxa-2-azaspiro[3.5]nonane scaffold ensures entry into this differentiated IP territory.

Application
Selection Property
Validation Focus
Morpholine / piperazine bioisostere programs
Metabolic stability evidence profile
Human microsome clearance assay review
Lead solubility & logD optimization studies
Solubility and lipophilicity directionality
logD and kinetic solubility assay verification
Binding-pocket geometry exploration
Extended hydrogen-bond reach profile
Crystallographic binding mode confirmation
Spiro[3.5]nonane IP space exploration
Scaffold identity vs. spiro[3.3]heptane
SAR differentiation and novelty verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dioxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.